2,2-Dideuterioethenylbenzene

Catalog No.
S732387
CAS No.
934-85-0
M.F
C8H8
M. Wt
106.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dideuterioethenylbenzene

CAS Number

934-85-0

Product Name

2,2-Dideuterioethenylbenzene

IUPAC Name

2,2-dideuterioethenylbenzene

Molecular Formula

C8H8

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2

InChI Key

PPBRXRYQALVLMV-DICFDUPASA-N

SMILES

C=CC1=CC=CC=C1

Canonical SMILES

C=CC1=CC=CC=C1

Isomeric SMILES

[2H]C(=CC1=CC=CC=C1)[2H]

2,2-Dideuterioethenylbenzene is an isotopically labeled derivative of ethenylbenzene, where two hydrogen atoms in the ethylene part of the molecule are replaced with deuterium atoms. The molecular formula for 2,2-Dideuterioethenylbenzene is C8H8D2C_8H_8D_2. This compound is significant in various fields, particularly in studies involving isotopic labeling which can provide insights into reaction mechanisms and molecular interactions due to the unique properties of deuterium.

DDEB itself likely doesn't have a specific mechanism of action. Its primary function is as an isotopically labeled version of stilbene, allowing researchers to study the behavior of the vinyl group in stilbene using techniques like deuterium NMR. Stilbene, on the other hand, has been investigated for its potential applications in various fields:

  • Liquid Crystals: Stilbene exhibits liquid crystalline behavior, making it a potential candidate for display technologies [].
  • Biomedical Applications: Stilbene derivatives have been explored for their anti-cancer and anti-inflammatory properties. However, more research is needed to establish their efficacy and safety.
  • Skin Irritation: Stilbene can cause skin irritation upon contact []. DDEB may possess similar irritant properties.
  • Combustible: Stilbene is combustible and should be handled with care around open flames []. DDEB likely shares this flammability characteristic.

Synthesis and Isotopic Labeling:

,2-Dideuterioethenylbenzene (D2-styrene) is a valuable tool in scientific research due to its ability to be easily synthesized and act as a source of deuterium (D) for isotopic labeling. Deuterium is a stable isotope of hydrogen with a nucleus containing one neutron and one proton, compared to the more common hydrogen isotope (protium) with only one proton.

By incorporating D2-styrene into molecules, researchers can:

  • Investigate reaction mechanisms: Deuterium labeling allows scientists to track the specific positions of hydrogen atoms within a molecule during a chemical reaction. This information helps elucidate reaction pathways and mechanisms, providing valuable insights into chemical processes.
  • Study kinetic isotope effects: The presence of deuterium can alter the rate of a chemical reaction due to the slight difference in mass between hydrogen and deuterium. Studying these kinetic isotope effects provides information about the reaction's rate-determining step and the bonds involved.

Applications in Material Science:

D2-styrene can be used to synthesize various deuterated polymers, which are materials with specific properties tailored for specific research applications. These polymers can be:

  • Studied for their physical properties: Deuteration can affect the physical properties of polymers, such as their thermal stability, mechanical strength, and electrical conductivity. By studying these changes, researchers can gain insights into the role of hydrogen atoms in polymer behavior.
  • Used in neutron scattering experiments: Due to the different scattering properties of neutrons with hydrogen and deuterium, deuterated polymers are valuable for neutron scattering techniques. These techniques provide information about the structure and dynamics of polymers at the atomic level.

Limitations and Future Directions:

While D2-styrene offers valuable advantages in various research areas, some limitations exist:

  • Cost and availability: D2-styrene can be more expensive than its non-deuterated counterpart, and its availability may be limited depending on the supplier.
  • Limited isotopic enrichment: Commercially available D2-styrene may not be fully deuterated, requiring additional purification steps for specific applications.

Future research directions involving D2-styrene may involve:

  • Developing more efficient and cost-effective methods for D2-styrene synthesis.
  • Exploring its application in new areas of research, such as drug discovery and biomaterial development.
Similar to its non-deuterated counterpart. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of deuterium can influence the rate and regioselectivity of electrophilic substitutions due to the primary kinetic isotope effect, where C-D bonds exhibit different reactivity compared to C-H bonds .
  • Hydrogenation: The compound can undergo hydrogenation reactions to form saturated derivatives, where the kinetic isotope effect may also play a role in the reaction rates .
  • Deuterium Exchange Reactions: 2,2-Dideuterioethenylbenzene can participate in reactions that exchange deuterium with other hydrogen-containing species, which is valuable for tracing pathways in metabolic studies .

While specific biological activities of 2,2-Dideuterioethenylbenzene have not been extensively documented, compounds with similar structures often exhibit biological significance. The incorporation of deuterium can alter pharmacokinetic properties such as metabolic stability and bioavailability. For instance, deuterated drugs may show reduced clearance rates and improved efficacy due to slower metabolism .

The synthesis of 2,2-Dideuterioethenylbenzene typically involves the following methods:

  • Deuteration of Ethylene: Ethylene can be reacted with deuterated reagents (e.g., deuterated acids or bases) under controlled conditions to introduce deuterium atoms into the ethylene moiety.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the formation of ethenylbenzene derivatives from appropriate aryl halides and alkenes, where deuterated reagents are used to ensure incorporation of deuterium.
  • Hydrogen Isotope Exchange: This method involves exchanging hydrogen atoms in existing compounds with deuterium through catalytic processes .

2,2-Dideuterioethenylbenzene finds applications primarily in:

  • Medicinal Chemistry: Used as a tool for studying drug metabolism and pharmacokinetics.
  • Nuclear Magnetic Resonance Spectroscopy: Deuterated compounds are valuable for NMR studies as they provide clearer spectra due to reduced interference from hydrogen signals .
  • Material Science: Its unique properties make it useful in developing materials with specific characteristics influenced by isotopic labeling.

Studies involving 2,2-Dideuterioethenylbenzene often focus on its interactions with biological systems or other chemical entities. The presence of deuterium can significantly affect binding affinities and reaction rates due to differences in vibrational frequencies and bond strengths compared to hydrogen. Such studies help elucidate mechanisms of action for drugs and other biologically active compounds .

Several compounds share structural similarities with 2,2-Dideuterioethenylbenzene. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
EthenylbenzeneC8H8Parent compound; lacks deuterium
1-DeuteroethenylbenzeneC8H7DContains one deuterium atom; different kinetic effects
1,1-DideuteroethenylbenzeneC8H6D2Deuteriation at a different position; alters reactivity
BenzaldehydeC7H6Related aromatic compound; no ethylene component

The uniqueness of 2,2-Dideuterioethenylbenzene lies in its specific isotopic labeling at the ethylene site, which allows for targeted studies on reaction mechanisms and biological interactions that are not possible with non-deuterated compounds or those with different isotopic distributions .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-14

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